Cas no 60-91-3 (10H-Phenothiazine-10-ethanamine,N,N-diethyl-)
10H-Phenothiazine-10-ethanamine,N,N-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- 10H-Phenothiazine-10-ethanamine,N,N-diethyl-
- Diethazine
- N,N-diethyl-2-phenothiazin-10-ylethanamine
- 10-[2-(diethylamino)ethyl]phenothiazine
- Casantin [German]
- Diaethazinum
- Diaethyl-(2-phenothiazin-10-yl-aethyl)-amin
- Dietazina [INN-Spanish]
- Diethazine [INN:BAN]
- Diethazinum [INN-Latin]
- diethyl-(2-phenothiazin-10-yl-ethyl)-amine
- Dolisina
- Eazamine
- Fourneau 2987
- Lodibon
- N,N-diethyl-10H-phenothiazine-10-ethanamine
-
Computed Properties
- Exact Mass: 298.15000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.1163 (rough estimate)
- Boiling Point: bp4-5 195-208°; bp0.4-0.5 167-175°
- Refractive Index: 1.6000 (estimate)
- PSA: 31.78000
- LogP: 4.69610
10H-Phenothiazine-10-ethanamine,N,N-diethyl- Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
10H-Phenothiazine-10-ethanamine,N,N-diethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614101-50g |
N,N-diethyl-2-(10H-phenothiazin-10-yl)ethan-1-amine |
60-91-3 | 98% | 50g |
¥12539.00 | 2024-05-07 |
10H-Phenothiazine-10-ethanamine,N,N-diethyl- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 10H-Phenothiazine-10-ethanamine,N,N-diethyl-
Recent Advances in the Study of 10H-Phenothiazine-10-ethanamine,N,N-diethyl- (CAS: 60-91-3) in Chemical Biology and Pharmaceutical Research
10H-Phenothiazine-10-ethanamine,N,N-diethyl- (CAS: 60-91-3) is a phenothiazine derivative with significant potential in chemical biology and pharmaceutical applications. Recent studies have explored its structural properties, biological activities, and potential therapeutic uses, making it a compound of interest in drug discovery and development. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacological effects, and emerging applications.
One of the key areas of investigation has been the compound's interaction with biological targets, particularly in the central nervous system (CNS). Studies indicate that 10H-Phenothiazine-10-ethanamine,N,N-diethyl- exhibits affinity for dopamine and serotonin receptors, suggesting its potential as a modulator of neurotransmission. This property has spurred research into its use for neurological and psychiatric disorders, including schizophrenia and depression. Recent in vitro and in vivo experiments have demonstrated its ability to cross the blood-brain barrier, further supporting its CNS applicability.
Another notable advancement is the exploration of the compound's anti-inflammatory and antioxidant properties. Research has shown that 10H-Phenothiazine-10-ethanamine,N,N-diethyl- can scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. These findings are particularly relevant in the context of neurodegenerative diseases, where oxidative stress and inflammation play critical roles. Mechanistic studies have elucidated the pathways involved, providing a foundation for future therapeutic development.
In addition to its biological activities, recent synthetic chemistry efforts have focused on optimizing the compound's pharmacokinetic profile. Modifications to the phenothiazine core and the ethanamine side chain have been explored to enhance bioavailability and reduce off-target effects. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications, yielding derivatives with improved efficacy and safety profiles.
The compound's potential in oncology has also been a subject of investigation. Preliminary studies suggest that 10H-Phenothiazine-10-ethanamine,N,N-diethyl- may exhibit cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation. While these findings are promising, further research is needed to validate its anticancer mechanisms and evaluate its therapeutic window.
In conclusion, 10H-Phenothiazine-10-ethanamine,N,N-diethyl- (CAS: 60-91-3) represents a versatile scaffold with diverse biological activities and therapeutic potential. Ongoing research continues to uncover its mechanisms and applications, positioning it as a valuable candidate for drug development. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
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